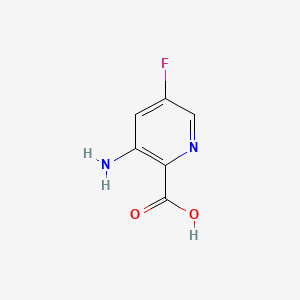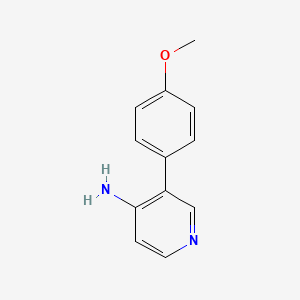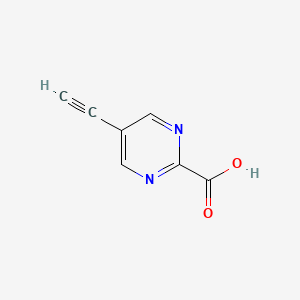![molecular formula C8H13N5O B578297 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide CAS No. 1221278-68-7](/img/no-structure.png)
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazole and 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogen-containing heterocycles that have a significant effect on the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
The synthesis of these triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .
Molecular Structure Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are planar molecules with C-N and N-N distances falling into a narrow range, consistent with their aromaticity . They are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the field of triazole-containing compounds involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also ongoing research into the development of new catalytic and eco-compatible approaches to the synthesis of these compounds .
Propiedades
Número CAS |
1221278-68-7 |
|---|---|
Fórmula molecular |
C8H13N5O |
Peso molecular |
195.226 |
Nombre IUPAC |
1-(2-aminoethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-3-4-13-5-7(11-12-13)8(14)10-6-1-2-6/h5-6H,1-4,9H2,(H,10,14) |
Clave InChI |
BYHVEAXFHFFUGN-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)




![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)





![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)
